(S)-2-Bromooctane

Description

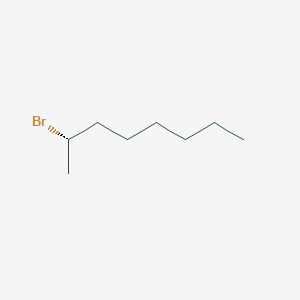

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-bromooctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17Br/c1-3-4-5-6-7-8(2)9/h8H,3-7H2,1-2H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTJHYGJLHCGQHQ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@H](C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40152315 | |

| Record name | sec-Octyl bromide, (+)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1191-24-8 | |

| Record name | sec-Octyl bromide, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001191248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | sec-Octyl bromide, (+)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SEC-OCTYL BROMIDE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3A2KWD38T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-2-Bromooctane: A Chiral Building Block for Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Bromooctane is a chiral alkyl halide of significant interest in the fields of organic chemistry and drug development. Its importance lies in its role as a versatile chiral building block for the stereoselective synthesis of complex molecules. The presence of a stereocenter at the second carbon atom allows for the introduction of a specific chirality into a target molecule, which is a critical consideration in the development of pharmaceuticals, where the enantiomeric form of a drug can dictate its pharmacological activity and safety profile. This technical guide provides a comprehensive overview of the chemical identity, physicochemical properties, stereospecific synthesis, and applications of this compound in asymmetric synthesis.

Chemical Identity and Physicochemical Properties

This compound is the (S)-enantiomer of 2-bromooctane. Its fundamental chemical and physical properties are summarized in the table below. It is important to note that some of the listed physical properties have been reported for the racemic mixture of 2-bromooctane.

| Identifier | Value |

| CAS Number | 1191-24-8[1] |

| Molecular Formula | C₈H₁₇Br[1] |

| Molecular Weight | 193.13 g/mol [1] |

| IUPAC Name | (2S)-2-bromooctane |

| Synonyms | (S)-(+)-2-Bromooctane |

| Appearance | Colorless liquid |

| Boiling Point | 190.8 ± 8.0 °C at 760 mmHg[2] |

| Density | 1.1 ± 0.1 g/cm³[2] |

| Refractive Index | 1.450[2] |

| Flash Point | 56.1 ± 10.4 °C[2] |

| Stability | Stable, but may be light sensitive. Incompatible with strong oxidizing agents. Combustible.[2] |

Stereospecific Synthesis of this compound

The enantiomerically pure this compound is most effectively synthesized via a stereospecific S(_N)2 reaction, starting from the chiral alcohol with the opposite configuration, (R)-2-octanol. The use of phosphorus tribromide (PBr₃) is a well-established and efficient method for this transformation, as it proceeds with a clean inversion of stereochemistry.

Reaction Mechanism: S(_N)2 Inversion

The reaction proceeds through a bimolecular nucleophilic substitution (S(_N)2) mechanism. The hydroxyl group of the alcohol is a poor leaving group; therefore, it must first be converted into a good leaving group. Phosphorus tribromide acts as the activating agent. The oxygen atom of the alcohol attacks the phosphorus atom of PBr₃, displacing a bromide ion and forming a protonated phosphite ester intermediate. This intermediate is an excellent leaving group. The bromide ion, now acting as a nucleophile, attacks the electrophilic carbon atom from the side opposite to the leaving group (backside attack). This concerted, single-step process results in the inversion of the stereochemical configuration at the chiral center.

Caption: SN2 mechanism for the synthesis of this compound.

Experimental Protocols

Representative Protocol: Synthesis of this compound from (R)-2-Octanol

Materials:

-

(R)-2-octanol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve (R)-2-octanol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). Cool the flask to 0°C in an ice bath.

-

Addition of PBr₃: Slowly add phosphorus tribromide (approximately 0.33 to 0.5 equivalents) dropwise from the dropping funnel to the stirred solution of (R)-2-octanol. The addition should be controlled to maintain the reaction temperature below 10°C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for one to two hours. Then, let it warm to room temperature and continue stirring for an additional 2-4 hours.

-

Work-up: Carefully pour the reaction mixture over crushed ice. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid; be cautious of gas evolution), and finally with brine.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, and then filter to remove the drying agent.

-

Purification: Remove the solvent by rotary evaporation. The crude this compound can be purified by fractional distillation under reduced pressure to obtain the pure product.

Caption: General workflow for the synthesis and purification.

Applications in Asymmetric Synthesis

This compound is a valuable electrophile in S(_N)2 reactions for the construction of chiral molecules. Its reaction with various nucleophiles, such as amines, azides, cyanides, and thiolates, allows for the introduction of the (R)-oct-2-yl moiety with a predictable inversion of stereochemistry. This makes it a reliable tool for asymmetric synthesis in the development of pharmaceutical intermediates and other fine chemicals.

For example, the reaction of this compound with sodium azide would yield (R)-2-azidooctane, which can be further reduced to the corresponding chiral amine. Similarly, reaction with sodium cyanide would produce (R)-2-cyanooctane. These transformations are fundamental in building more complex chiral structures.

Analytical Methods for Enantiomeric Purity Determination

The enantiomeric purity of the synthesized this compound is a critical parameter. Chiral Gas Chromatography (GC) is a robust and widely used analytical technique for determining the enantiomeric excess (ee) of volatile chiral compounds like this compound.

Representative Protocol: Chiral Gas Chromatography

-

Instrumentation: Gas Chromatograph equipped with a Flame Ionization Detector (FID).

-

Chiral Column: A cyclodextrin-based chiral capillary column (e.g., β-DEX™ or γ-DEX™) is typically used for the separation of halogenated alkane enantiomers.

-

Carrier Gas: Helium or Hydrogen.

-

Temperature Program: An example program could be: Initial temperature of 50°C, hold for 2 minutes, then ramp up at 5°C/min to 150°C, and hold for 5 minutes.

-

Sample Preparation: A dilute solution of the purified this compound is prepared in a suitable solvent like hexane or diethyl ether.

-

Data Analysis: The enantiomeric excess is calculated from the peak areas of the (S) and (R) enantiomers in the chromatogram.

Signaling Pathways and Biological Activity

It is important for researchers and drug development professionals to note that this compound is primarily utilized as a synthetic intermediate and a chiral building block. As of the current scientific literature, there is no significant body of research detailing the direct interaction of this compound with specific biological signaling pathways or its intrinsic biological activity.

The biological relevance of this compound is indirect; it serves as a precursor for the synthesis of more complex, biologically active molecules. The octyl group introduced via this compound can contribute to the lipophilicity of the final molecule, potentially influencing its pharmacokinetic properties such as membrane permeability and bioavailability. The specific signaling pathways that are ultimately modulated would be dependent on the final molecular structure of the active pharmaceutical ingredient (API) synthesized using this chiral intermediate. Therefore, the focus of biological investigation would be on the final compound rather than on this compound itself.

Conclusion

This compound is a key chiral intermediate in organic synthesis, providing a reliable method for introducing a stereocenter into a molecule. Its synthesis via an S(_N)2 reaction from (R)-2-octanol is a classic example of stereospecific synthesis with inversion of configuration. For researchers in drug development, understanding the synthesis and reactivity of this compound is crucial for the design and construction of enantiomerically pure pharmaceutical compounds. While its direct biological activity is not a current area of research, its role as a precursor to potentially bioactive molecules underscores its importance in medicinal chemistry.

References

An In-depth Technical Guide to the Physical Properties of Enantiomerically Pure 2-Bromooctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of the enantiomers of 2-bromooctane, a chiral alkyl halide of significant interest in stereoselective synthesis and as a building block in the development of pharmaceutical agents. Understanding the distinct properties of the (R)- and (S)-enantiomers is crucial for their separation, characterization, and application in stereospecific reactions.

Core Physical Properties

Enantiomers, being non-superimposable mirror images, share identical physical properties in an achiral environment, with the notable exception of their interaction with plane-polarized light. Properties such as boiling point, density, and refractive index are therefore expected to be the same for both (R)- and (S)-2-bromooctane. However, their optical rotations are equal in magnitude but opposite in direction.

Data Presentation

The following table summarizes the key physical properties of the enantiomers of 2-bromooctane. Due to slight variations in reported values across different sources, a range is provided for specific rotation to reflect the available literature data.

| Physical Property | (R)-2-Bromooctane | This compound | Racemic (±)-2-Bromooctane |

| Specific Rotation ([α]D) | -34.25° to -36° | +34.25° to +39.6° | 0° |

| Boiling Point (°C) | 190-191 (at 760 mmHg) | 190-191 (at 760 mmHg) | 190-191 (at 760 mmHg)[1] |

| Density (g/cm³) | 1.105 (at 25°C) | 1.105 (at 25°C) | ~1.099 (at 20°C)[1] |

| Refractive Index (nD) | 1.450 (at 20°C) | 1.450 (at 20°C) | 1.450 (at 20°C)[2] |

| Molecular Formula | C₈H₁₇Br | C₈H₁₇Br | C₈H₁₇Br |

| Molecular Weight ( g/mol ) | 193.13 | 193.13 | 193.13 |

Relationship Between Enantiomers and Physical Properties

The fundamental relationship between the enantiomers of 2-bromooctane and their physical properties is depicted in the logical diagram below. It illustrates that while most physical characteristics are identical, the defining difference lies in their chiroptical properties.

Experimental Protocols

Accurate determination of the physical properties of enantiomerically pure 2-bromooctane requires precise experimental methodologies. Below are detailed protocols for the key measurements cited.

Measurement of Specific Rotation

Objective: To determine the specific rotation of an enantiomer of 2-bromooctane using a polarimeter.

Apparatus:

-

Polarimeter

-

Sodium D-line lamp (589 nm)

-

Polarimeter cell (1 dm path length)

-

Volumetric flask (10 mL)

-

Analytical balance

-

Solvent (e.g., chloroform or ethanol)

Procedure:

-

Solution Preparation: Accurately weigh a sample of the enantiomerically pure 2-bromooctane and dissolve it in a suitable achiral solvent in a 10 mL volumetric flask. Record the exact mass and calculate the concentration (c) in g/mL.

-

Instrument Calibration: Calibrate the polarimeter using a blank sample containing only the solvent.

-

Measurement: Fill the polarimeter cell with the prepared solution, ensuring no air bubbles are present. Place the cell in the polarimeter and record the observed optical rotation (α) at a constant temperature (typically 20°C or 25°C).

-

Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

Determination of Boiling Point

Objective: To determine the boiling point of 2-bromooctane at atmospheric pressure.

Apparatus:

-

Distillation apparatus (distilling flask, condenser, receiving flask)

-

Heating mantle

-

Thermometer

-

Boiling chips

Procedure:

-

Apparatus Setup: Assemble the distillation apparatus. Place a small sample of 2-bromooctane and a few boiling chips into the distilling flask.

-

Heating: Gently heat the flask using the heating mantle.

-

Equilibrium: Observe the temperature at which the liquid boils and a steady stream of distillate is collected. The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure, and this temperature should remain constant during the distillation of a pure substance.

-

Recording: Record the constant temperature reading on the thermometer as the boiling point.

Measurement of Density

Objective: To determine the density of 2-bromooctane.

Apparatus:

-

Pycnometer (specific gravity bottle)

-

Analytical balance

-

Water bath set to a constant temperature (e.g., 25°C)

Procedure:

-

Mass of Empty Pycnometer: Clean, dry, and accurately weigh the empty pycnometer.

-

Mass of Pycnometer with Sample: Fill the pycnometer with 2-bromooctane, ensuring no air bubbles are present, and place it in the constant temperature water bath to equilibrate. Once equilibrated, carefully remove any excess liquid and weigh the filled pycnometer.

-

Mass of Pycnometer with Water: Clean the pycnometer and repeat the process with distilled water.

-

Calculation: The density (ρ) of 2-bromooctane is calculated using the formula: ρ_sample = (m_sample / m_water) × ρ_water where:

-

m_sample is the mass of the 2-bromooctane.

-

m_water is the mass of the water.

-

ρ_water is the known density of water at the experimental temperature.

-

Measurement of Refractive Index

Objective: To determine the refractive index of 2-bromooctane.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

-

Solvent for cleaning (e.g., acetone or ethanol)

Procedure:

-

Instrument Calibration: Calibrate the refractometer using a standard liquid with a known refractive index.

-

Sample Application: Place a few drops of 2-bromooctane onto the prism of the refractometer.

-

Measurement: Close the prism and allow the sample to reach the desired temperature (e.g., 20°C) by circulating water from the constant temperature bath. Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.

-

Reading: Read the refractive index value from the instrument's scale.

References

Stereochemistry and chirality of 2-bromooctane isomers

An In-depth Technical Guide to the Stereochemistry and Chirality of 2-Bromooctane Isomers

Introduction

In the fields of chemical research and pharmaceutical development, the stereochemical configuration of a molecule is of paramount importance, often dictating its biological activity, toxicity, and metabolic pathway. Chiral molecules, which exist as non-superimposable mirror images known as enantiomers, can exhibit profoundly different pharmacological effects. The tragic case of thalidomide, where one enantiomer was a sedative while the other was a potent teratogen, serves as a critical reminder of this principle.[1][2]

2-Bromooctane is a secondary alkyl halide that serves as an archetypal model for studying the principles of stereochemistry.[3] Its single stereogenic center allows for a clear examination of stereoisomerism and the stereochemical outcomes of various reaction mechanisms, such as nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2). This technical guide provides a comprehensive overview of the stereochemistry of 2-bromooctane, including its synthesis, physical properties, reaction mechanisms, and the analytical techniques used for the separation and characterization of its enantiomers.

The Stereogenic Center of 2-Bromooctane

2-Bromooctane possesses a single chiral center at the second carbon atom (C2), which is bonded to four distinct substituents: a hydrogen atom (H), a bromine atom (Br), a methyl group (-CH₃), and a hexyl group (-C₆H₁₃).[1] This structural feature results in the existence of two enantiomers, designated as (R)-2-bromooctane and (S)-2-bromooctane according to the Cahn-Ingold-Prelog priority rules. These enantiomers are mirror images of each other and are non-superimposable.[1][4]

Enantiomers share identical physical properties such as boiling point, density, and refractive index.[1][5] Their defining difference lies in their interaction with plane-polarized light. One enantiomer will rotate the light in a clockwise (+) direction (dextrorotatory), while its mirror image will rotate it in a counter-clockwise (-) direction (levorotatory) by an equal magnitude.[5][6] It is crucial to note that the (R) or (S) designation, which is based on molecular structure, does not directly correlate with the direction (+) or (-) of optical rotation, which is an experimentally determined property.[4][7]

Quantitative Data: Physicochemical Properties

The accurate determination of physical constants is essential for the characterization of chemical compounds. For the enantiomers of 2-bromooctane, the most critical property for stereochemical studies is the specific rotation. However, literature values for the specific rotation of optically pure 2-bromooctane have shown some variability. A review of historical data suggests the most probable value lies in the range of -39.3° to -40.8° for the levorotatory enantiomer.[8]

| Property | Value | Reference |

| Molecular Formula | C₈H₁₇Br | [9] |

| Molecular Weight | 193.12 g/mol | [9][10] |

| Density | 1.093 g/mL | [9] |

| Refractive Index | 1.449 | [9] |

| Stability | Stable, may be light sensitive. Incompatible with strong oxidizing agents. | [11][12] |

Table 1: General Physical Properties of 2-Bromooctane

| Enantiomer Configuration | Reported Specific Rotation [α] (degrees) | Conditions |

| Optically Pure | -34.6 | Not Specified |

| (R) | -36 | Not Specified |

| (S) | +36 | 25 °C |

| (S) | +39.6 | Not Specified |

| Probable Range (Optically Pure) | 39.3 - 40.8 | 20-25 °C |

Table 2: Reported Specific Rotation Values for 2-Bromooctane Enantiomers

Experimental Protocols

Synthesis of 2-Bromooctane from 2-Octanol (SN2 Reaction)

The most common laboratory synthesis of 2-bromooctane involves the nucleophilic substitution of 2-octanol.[3][13] Using a reagent like hydrobromic acid (HBr) under conditions that favor an SN2 mechanism results in a predictable inversion of stereochemistry. For example, starting with (R)-(-)-2-octanol will yield (S)-(+)-2-bromooctane.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine one molar equivalent of the starting enantiomer of 2-octanol (e.g., (R)-2-octanol) with an excess of 48% hydrobromic acid.

-

Heating: Heat the mixture to reflux (approximately 130-135 °C) for one to two hours to ensure the reaction goes to completion.[13]

-

Workup: After cooling, transfer the mixture to a separatory funnel. The lower layer, containing the crude 2-bromooctane, is separated.

-

Purification: Wash the organic layer sequentially with water, a small amount of cold concentrated sulfuric acid (to remove unreacted alcohol and any ether byproduct), water, and finally a 10% sodium bicarbonate solution to neutralize any remaining acid.[14]

-

Drying and Distillation: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or CaCl₂), decant the liquid, and purify by fractional distillation to yield the final product.

Analysis by Polarimetry

Polarimetry is used to measure the optical rotation of a chiral substance in solution. This data allows for the calculation of the specific rotation and the enantiomeric excess (ee) or optical purity of a sample.

Methodology:

-

Sample Preparation: Prepare a solution of the 2-bromooctane sample of known concentration (c, in g/mL) using a suitable achiral solvent (e.g., ethanol or chloroform).

-

Measurement: Transfer the solution to a polarimeter cell of a known path length (l, in decimeters).

-

Data Acquisition: Measure the observed rotation (αobs) at a specific temperature (T) and wavelength (λ, typically the sodium D-line, 589 nm).

-

Calculation of Specific Rotation ([α]): [α]λT = αobs / (c × l)

-

Calculation of Enantiomeric Excess (ee): ee (%) = ([α]sample / [α]pure enantiomer) × 100

Enantiomeric Separation by Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for separating and quantifying the individual enantiomers in a mixture.[15][16]

Methodology:

-

Instrumentation: Use a Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a chiral capillary column (e.g., a cyclodextrin-based column).[16][17]

-

Sample Preparation: Dissolve a small amount of the 2-bromooctane mixture (e.g., 1 mg) in a suitable volatile solvent (e.g., 1 mL of dichloromethane).[17]

-

GC Conditions:

-

Injector Temperature: 200 °C

-

Detector Temperature: 250 °C

-

Oven Program: Isothermal or a temperature ramp (e.g., start at 80°C, ramp to 120°C at 2°C/min) to achieve baseline separation.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min).

-

Injection Volume: 1 µL.

-

-

Data Analysis: The two enantiomers will have different retention times on the chiral column. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] × 100

Stereochemical Pathways in Reactions

The stereochemical fate of 2-bromooctane in a reaction is determined by the mechanism it undergoes.

SN2 Pathway: Inversion of Configuration

In an SN2 reaction, a strong nucleophile attacks the stereocenter from the side opposite to the leaving group (the bromide ion). This "backside attack" forces the other three substituents to invert their stereochemical positions, much like an umbrella flipping inside out in the wind.[18][19] This process results in a complete inversion of configuration at the chiral center. For instance, (R)-2-bromooctane reacting with sodium cyanide (-CN) will yield (S)-2-cyanooctane.[18]

SN1 Pathway: Racemization

The SN1 mechanism is favored by weak nucleophiles and polar protic solvents (e.g., ethanol, water).[20] The reaction proceeds through a two-step process. First, the leaving group departs, forming a planar, achiral carbocation intermediate.[20] In the second step, the nucleophile can attack this planar intermediate from either face with roughly equal probability. This leads to the formation of both (R) and (S) products, resulting in a racemic or nearly racemic mixture and a loss of optical activity.[20][21]

Conclusion

2-Bromooctane is an exemplary molecule for understanding the fundamental principles of stereochemistry. The presence of a single stereogenic center allows for the clear illustration of enantiomerism and optical activity. The stereochemical outcomes of its reactions are highly dependent on the chosen mechanism, with SN2 reactions proceeding via a predictable inversion of configuration and SN1 reactions leading to racemization through a planar carbocation intermediate. For professionals in drug development and organic synthesis, a thorough grasp of these concepts, supported by robust analytical techniques like chiral chromatography and polarimetry, is essential for the rational design, synthesis, and analysis of chiral molecules. The data and protocols presented herein provide a technical foundation for further research and application in this critical area of chemistry.

References

- 1. Organic chemistry 10: Stereochemistry - chirality, enantiomers and diastereomers [cureffi.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chegg.com [chegg.com]

- 4. Chirality and Optical Activity [chemed.chem.purdue.edu]

- 5. jackwestin.com [jackwestin.com]

- 6. Optical rotation - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. sec-Octyl bromide, (-)- | C8H17Br | CID 12216026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-Bromooctane | CAS#:557-35-7 | Chemsrc [chemsrc.com]

- 12. 2-Bromooctane | 557-35-7 [chemicalbook.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Separation of enantiomers by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. gcms.cz [gcms.cz]

- 17. benchchem.com [benchchem.com]

- 18. homework.study.com [homework.study.com]

- 19. Q.13. Assertion (A) : hydrolysis of -2 bromo Octane proceed with inversio.. [askfilo.com]

- 20. benchchem.com [benchchem.com]

- 21. askfilo.com [askfilo.com]

A Technical Guide to the Stereoselective Synthesis of 2-Bromooctane from 2-Octanol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the synthesis of 2-bromooctane from 2-octanol, with a critical focus on stereochemical control. The conversion of a chiral secondary alcohol to an alkyl bromide typically proceeds with inversion of configuration via an Sɴ2 mechanism when using standard reagents like phosphorus tribromide (PBr₃). Therefore, the synthesis of (S)-2-bromooctane necessitates starting from (R)-2-octanol, or employing a multi-step strategy that results in a net retention of configuration if starting from (S)-2-octanol. This document details the mechanistic pathways, provides experimentally derived protocols for both inversion and retention routes, presents quantitative data in tabular format, and includes workflow diagrams to ensure clarity and reproducibility for researchers in organic synthesis and drug development.

Introduction: The Synthetic Challenge

The conversion of alcohols to alkyl halides is a fundamental transformation in organic synthesis. 2-Bromooctane is a valuable intermediate used in the synthesis of various organic molecules, where the octyl group is incorporated into a target structure. When the synthesis involves chiral centers, as in (S)-2-octanol, precise control of the stereochemical outcome is paramount. The primary challenge in synthesizing a specific enantiomer, such as this compound from (S)-2-octanol, is that the most direct and high-yielding methods proceed with an inversion of stereochemistry.[1][2] This guide will elucidate the mechanistic principles governing this transformation and provide practical strategies to achieve the desired stereoisomer.

Mechanistic Pathways and Stereochemical Control

The stereochemical outcome of the substitution of the hydroxyl group in 2-octanol is dictated by the reaction mechanism. The two predominant pathways are the Sɴ2 and a two-step double-inversion sequence.

Pathway I: Inversion of Configuration (Sɴ2 Mechanism)

The reaction of a secondary alcohol with reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) proceeds through a bimolecular nucleophilic substitution (Sɴ2) mechanism.[1][2] This pathway involves two main steps:

-

Activation of the Hydroxyl Group: The oxygen atom of the alcohol attacks the electrophilic phosphorus atom of PBr₃. This converts the poor leaving group (-OH) into a good leaving group (an alkoxyphosphonium species).[2]

-

Backside Attack: A bromide ion (Br⁻), displaced in the activation step, then acts as a nucleophile and attacks the electrophilic carbon atom from the side opposite to the leaving group.[2]

This concerted backside attack forces an inversion of the stereocenter, known as a Walden inversion.[3] Consequently, reacting (S)-2-octanol with PBr₃ will yield (R)-2-bromooctane.[4][5]

Caption: Sɴ2 mechanism showing inversion of stereochemistry.

Pathway II: Retention of Configuration (Double Inversion)

To synthesize this compound from (S)-2-octanol, a net retention of configuration is required. This is typically achieved through a two-step sequence, where each step proceeds with inversion, resulting in an overall retention.

-

Step 1: Tosylation (Retention at Carbon). The alcohol is first converted into a tosylate by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.[6] This reaction occurs at the oxygen atom and does not affect the C-O bond, thus the configuration of the chiral carbon is retained, forming (S)-2-octyl tosylate. The tosylate group is an excellent leaving group.

-

Step 2: Substitution (Inversion). The resulting (S)-2-octyl tosylate is then reacted with a bromide source, such as sodium bromide (NaBr) in a polar aprotic solvent (e.g., acetone or DMF). The bromide ion displaces the tosylate group via an Sɴ2 reaction, causing an inversion of configuration. This second inversion converts the (S)-tosylate to this compound.

Caption: Two-step pathway achieving net retention of configuration.

Experimental Protocols

The following protocols are adapted from established procedures for secondary alcohols and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of (R)-2-Bromooctane via Inversion

This protocol describes the direct conversion of (S)-2-octanol using phosphorus tribromide.

Materials:

-

(S)-2-octanol

-

Phosphorus tribromide (PBr₃), freshly distilled

-

Pyridine (optional, as a weak base)[7]

-

Diethyl ether, anhydrous

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add (S)-2-octanol (1.0 eq). Dissolve it in anhydrous diethyl ether.

-

Cooling: Cool the flask to 0 °C in an ice-water bath.

-

Reagent Addition: Slowly add phosphorus tribromide (0.33-0.40 eq) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not rise above 5-10 °C.

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by TLC or GC.

-

Work-up:

-

Cool the reaction mixture back to 0 °C and cautiously quench by slowly adding ice-cold water.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with cold water, 5% NaHCO₃ solution (to neutralize acidic byproducts), and finally with brine.[8][9]

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude (R)-2-bromooctane by vacuum distillation to obtain the final product.

Protocol 2: Synthesis of this compound via Retention

This two-part protocol achieves net retention of configuration.

Part A: Synthesis of (S)-2-Octyl Tosylate

-

Reaction Setup: To a solution of (S)-2-octanol (1.0 eq) in anhydrous pyridine (used as both solvent and base) in a flask cooled to 0 °C, slowly add p-toluenesulfonyl chloride (TsCl, 1.1 eq) in portions.

-

Reaction: Stir the mixture at 0 °C for 4-6 hours, then store it in a refrigerator overnight.

-

Work-up: Pour the reaction mixture into ice-cold water and extract with diethyl ether. Wash the combined organic extracts with cold dilute HCl (to remove pyridine), water, 5% NaHCO₃ solution, and brine.

-

Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude (S)-2-octyl tosylate, which can be used in the next step without further purification.

Part B: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, dissolve the crude (S)-2-octyl tosylate (1.0 eq) in anhydrous acetone or DMF.

-

Nucleophilic Substitution: Add sodium bromide (NaBr, 1.5 eq) to the solution. Heat the mixture to reflux and stir for 6-12 hours, monitoring the reaction by TLC.

-

Work-up: Cool the mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between water and diethyl ether.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the resulting crude this compound by vacuum distillation.

Data Presentation

The following tables summarize key quantitative data for the synthesis.

Table 1: Reagents and Typical Reaction Conditions

| Parameter | Pathway I (Inversion) | Pathway II (Retention) |

|---|---|---|

| Starting Material | (S)-2-Octanol | (S)-2-Octanol |

| Key Reagents | PBr₃ | 1. TsCl, Pyridine2. NaBr |

| Solvent | Diethyl Ether, CH₂Cl₂ | 1. Pyridine2. Acetone, DMF |

| Temperature | 0 °C to Room Temp. | 1. 0 °C2. Reflux |

| Typical Yield | 60-85% | 70-90% (over two steps) |

| Stereochemical Outcome | Inversion ((R)-2-Bromooctane) | Retention (this compound) |

| Key Advantage | Single step, high atom economy | Precise stereochemical retention |

Table 2: Physical and Spectroscopic Data

| Compound | Molecular Wt. ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

|---|---|---|---|

| (S)-2-Octanol | 130.23[10] | 178-180 | 0.819 |

| This compound | 193.12 | 198-200 | 1.112 |

| (R)-2-Bromooctane | 193.12 | 198-200 | 1.112 |

Experimental and Purification Workflow

A generalized workflow for the synthesis and purification of 2-bromooctane after the initial reaction is critical for obtaining a high-purity product. The process involves separating the crude product from the reaction mixture and removing byproducts and unreacted reagents.

Caption: Generalized workflow for the work-up and purification.

The purification process is essential for removing byproducts such as phosphorous acid (from PBr₃) or unreacted tosyl chloride and pyridine.[9] The aqueous washes neutralize and remove these water-soluble impurities.[8] Drying agents like anhydrous magnesium sulfate or sodium sulfate remove residual water before the final purification step.[9] Vacuum distillation is the preferred method for purifying 2-bromooctane, as it allows the compound to boil at a lower temperature, preventing potential decomposition.[8]

Conclusion

The synthesis of a specific enantiomer of 2-bromooctane from its corresponding 2-octanol enantiomer is a classic example of the importance of stereochemical control in organic synthesis. While a direct conversion of (S)-2-octanol to this compound is not feasible via standard single-step Sɴ2 reactions, this guide provides two robust, stereoselective strategies:

-

For (R)-2-Bromooctane: A direct, one-step synthesis from (S)-2-octanol using PBr₃, which proceeds with complete inversion of stereochemistry.

-

For this compound: A reliable two-step, double-inversion sequence starting from (S)-2-octanol, proceeding through a tosylate intermediate to achieve overall retention of configuration.

The choice of synthetic route must be guided by the desired stereochemical outcome. For drug development and the synthesis of complex chiral molecules, understanding and applying these distinct pathways is fundamental to achieving the desired molecular architecture.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. digscholarship.unco.edu [digscholarship.unco.edu]

- 4. allen.in [allen.in]

- 5. 10/42 As a result, S2 reactions of optically active alkyl halides are alw.. [askfilo.com]

- 6. m.youtube.com [m.youtube.com]

- 7. google.com [google.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. (+)-2-Octanol | C8H18O | CID 2723888 - PubChem [pubchem.ncbi.nlm.nih.gov]

Commercial Availability and Technical Guide for (S)-2-Bromooctane

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Bromooctane (CAS No. 1191-24-8) is a chiral alkyl halide of significant interest in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its defined stereochemistry makes it a valuable building block for introducing a chiral secondary octyl moiety in asymmetric synthesis. The biological activity of many complex molecules is dependent on their stereochemistry, making enantiomerically pure starting materials like this compound crucial for drug discovery and development.[1] While alkyl halides are common intermediates, the use of chiral alkyl halides as bioactive motifs is an emerging area of interest, with potential for enhanced bioactivity through specific steric and electronic interactions.[2][3][4] This guide provides an in-depth overview of the commercial availability, typical specifications, synthesis, and quality control of this compound.

Commercial Suppliers and Availability

This compound is available from several specialized chemical suppliers. Researchers can procure this compound in various quantities, typically for research and development purposes. It is important to note that some suppliers may offer racemic 2-bromooctane (CAS No. 557-35-7), and care must be taken to source the specific (S)-enantiomer.

Table 1: Prominent Commercial Suppliers of this compound

| Supplier | CAS Number | Typical Purity | Notes |

| Santa Cruz Biotechnology | 1191-24-8 | Lot-specific | Offers the specific (S)-enantiomer for research use.[5] |

| BOC Sciences | 1191-24-8 | Inquire | Lists this compound as part of their main product catalog.[] |

| J & K SCIENTIFIC LTD. | 1191-24-8 | Inquire | A listed supplier of [S,(+)]-2-Bromooctane.[7] |

For racemic 2-bromooctane, suppliers like TCI America, ChemScene, and Fluorochem offer various grades, with purities often cited as >85% or ≥98%.[8][9]

Physicochemical and Chiroptical Properties

The specific properties of this compound are crucial for its application and analysis. While lot-specific data should always be consulted, the following table summarizes typical specifications based on available data.

Table 2: Physicochemical and Chiroptical Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₇Br | [5] |

| Molecular Weight | 193.12 g/mol | [5] |

| CAS Number | 1191-24-8 | [5] |

| Appearance | Colorless to light yellow liquid | [9] |

| Boiling Point | ~190 °C (for 2-bromooctane) | [10] |

| Purity (by GC) | ≥98% (typical for high-grade chiral compounds) | [8] |

| Enantiomeric Excess (ee) | ≥98% (typical for high-grade chiral compounds) | |

| Specific Optical Rotation ([α]D) | +36° to +39.6° (for optically pure) | [11][12] |

Experimental Protocols

Synthesis of this compound via SN2 Reaction

The synthesis of enantiomerically pure this compound is typically achieved through a stereospecific SN2 reaction from the corresponding chiral alcohol with the opposite configuration, (R)-2-octanol. The use of phosphorus tribromide (PBr₃) is a common and effective method for this transformation, as it proceeds with a clean inversion of stereochemistry.[13]

Reaction Scheme:

(R)-2-octanol + PBr₃ → this compound

Materials and Equipment:

-

(R)-2-octanol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether or other suitable aprotic solvent

-

Ice bath

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve (R)-2-octanol in a suitable anhydrous solvent (e.g., diethyl ether). Cool the flask in an ice bath to 0 °C.

-

Addition of PBr₃: Slowly add phosphorus tribromide dropwise from the dropping funnel to the stirred solution of (R)-2-octanol. The addition should be controlled to maintain the reaction temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, and then let it warm to room temperature and stir for an additional 2-3 hours.

-

Work-up: Carefully pour the reaction mixture over crushed ice. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Filtration: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), and then filter to remove the drying agent.

-

Purification: Remove the solvent by rotary evaporation. The crude this compound can be purified by fractional distillation under reduced pressure to obtain the pure product.

Caption: Synthesis of this compound.

Quality Control: Determination of Enantiomeric Excess

The enantiomeric purity of this compound is a critical quality attribute. Chiral Gas Chromatography (GC) is a powerful analytical technique for determining the enantiomeric excess (ee).[14][15]

Instrumentation and Method:

-

Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

-

Chiral Column: A cyclodextrin-based chiral capillary column (e.g., β-DEX™ or similar) is suitable for separating the enantiomers of 2-bromooctane.

-

Carrier Gas: Helium or Hydrogen.

-

Temperature Program: An optimized temperature program is required to achieve baseline separation of the (R)- and (S)-enantiomers. A typical program might involve an initial hold at a lower temperature, followed by a temperature ramp.

-

Injector and Detector Temperature: Typically set at 250 °C.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., hexane or dichloromethane).

-

Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC.

-

Data Analysis: The two enantiomers will have different retention times on the chiral column. Integrate the peak areas for the (S)- and (R)-enantiomers.

-

Calculation of Enantiomeric Excess (ee): ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Caption: Quality Control Workflow.

Applications in Research and Drug Development

Chiral alkyl halides like this compound are valuable intermediates in the synthesis of a wide range of complex organic molecules.[16] Their ability to participate in stereospecific reactions allows for the controlled introduction of chirality, which is fundamental in medicinal chemistry. The precise stereochemistry of a drug molecule can significantly influence its pharmacological activity, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even cause adverse effects.[1] The use of enantiomerically pure building blocks such as this compound is therefore a key strategy in the development of safer and more effective drugs.

References

- 1. pharmaacademias.com [pharmaacademias.com]

- 2. Chiral Alkyl Halides: Underexplored Motifs in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chiral Alkyl Halides: Underexplored Motifs in Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scbt.com [scbt.com]

- 7. [S,(+)]-2-Bromooctane | 1191-24-8 [chemicalbook.com]

- 8. chemscene.com [chemscene.com]

- 9. 2-Bromooctane | CymitQuimica [cymitquimica.com]

- 10. 2-Bromooctane | CAS#:557-35-7 | Chemsrc [chemsrc.com]

- 11. allen.in [allen.in]

- 12. Solved 2. (16 pts) The reaction product of this compound | Chegg.com [chegg.com]

- 13. Appendix 1: Summary of Part 1 reactions used for synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. azom.com [azom.com]

- 16. ijrpr.com [ijrpr.com]

(S)-2-Bromooctane safety data sheet and handling precautions

An In-depth Technical Guide to the Safe Handling of (S)-2-Bromooctane

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and detailed handling precautions for this compound (CAS No. 1191-24-8). The information is intended to support laboratory professionals in research, development, and manufacturing by promoting safe handling practices and ensuring compliance with safety standards.

Hazard Identification and Classification

This compound is classified as a combustible liquid that causes skin and serious eye irritation.[1][2][3][4] It is also noted to be very toxic to aquatic life with long-lasting effects.[2]

Table 1: GHS Hazard Classification

| Hazard Class | Category |

|---|---|

| Skin Irritation | Category 2[3][4] |

| Eye Irritation | Category 2[3][4] |

| Combustible Liquid | Category 4[1] |

| Hazardous to the Aquatic Environment, Long-term | Category 1[2] |

Table 2: Hazard Statements and Precautionary Statements | Code | Statement | | :--- | :--- | | Hazard Statements | | H227 | Combustible liquid.[1] | | H315 | Causes skin irritation.[1][2][3][4] | | H319 | Causes serious eye irritation.[1][2][3][4] | | H410 | Very toxic to aquatic life with long lasting effects.[2] | | Precautionary Statements | | P210 | Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[1] | | P264 | Wash skin thoroughly after handling.[1][4] | | P273 | Avoid release to the environment.[2] | | P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][4] | | P302+P352 | IF ON SKIN: Wash with plenty of water.[1][4] | | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4] | | P332+P317 | If skin irritation occurs: Get medical help.[1] | | P337+P313 | If eye irritation persists: Get medical advice/attention.[2] | | P391 | Collect spillage.[2] | | P403+P235 | Store in a well-ventilated place. Keep cool.[1] | | P501 | Dispose of contents/container in accordance with local/regional/national/international regulations.[1][2] |

Physical and Chemical Properties

This compound is a colorless volatile liquid.[1][3] It is stable under normal conditions but may be light-sensitive.[5][6]

Table 3: Physical and Chemical Properties of 2-Bromooctane

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₇Br[5][7][8] |

| Molecular Weight | 193.13 g/mol [5][7][8] |

| Appearance | Colorless liquid[1][3] |

| Boiling Point | 190.8 - 191 °C at 760 mmHg[1][3][5] |

| Melting Point | Not available (Racemate: -55 °C) |

| Density | 1.1 ± 0.1 g/cm³[5] |

| Flash Point | 56.1 - 78 °C[5][9] |

| Vapor Pressure | 0.7 ± 0.4 mmHg at 25°C[3][5] |

| Water Solubility | Negligible[3] |

| Refractive Index | 1.450[3][5] |

Experimental Protocols: Safe Handling and Storage

Adherence to strict protocols is essential to minimize risk when working with this compound.

Protocol 3.1: General Handling

-

Risk Assessment : Before starting any work, perform a risk assessment. Understand the hazards of the materials and the procedures involved.[10]

-

Engineering Controls : Always handle this compound in a well-ventilated area, preferably inside a certified chemical fume hood to minimize inhalation exposure.[1][4][10] Ensure safety showers and eyewash stations are readily accessible.[11]

-

Personal Protective Equipment (PPE) : Wear appropriate PPE as detailed in Section 4. Gloves must be inspected for integrity before use.[1][11]

-

Safe Practices : Avoid contact with skin and eyes.[1] Do not eat, drink, or smoke in the laboratory.[11] Use non-sparking tools to prevent fire, especially given its combustible nature.[1] Keep containers tightly closed when not in use.[1][12]

-

Transport : When moving the chemical between locations, use secondary containment, such as a bottle carrier or a cart with lipped trays, to prevent spills in case of breakage.[10][12]

-

Hygiene : After handling, wash hands and any exposed skin thoroughly.[1][2] Remove contaminated clothing and wash it before reuse.[1][2]

Caption: Workflow for Safe Laboratory Handling.

Protocol 3.2: Storage

-

Location : Store in a cool, dry, and well-ventilated area.[1] Keep away from general work areas.[12]

-

Container : Keep the container tightly closed and properly labeled.[1][12]

-

Conditions to Avoid : Avoid exposure to heat, sparks, open flames, hot surfaces, direct sunlight, and other ignition sources.[1][9][12] The material may be light-sensitive.[5][6]

-

Incompatible Materials : Store away from strong oxidizing agents and strong bases.[5][9]

-

Segregation : Store segregated from incompatible chemicals to prevent dangerous reactions.[10][12] Liquid chemicals should be stored in chemically-resistant secondary trays.[12]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against chemical exposure.[13] The selection of PPE should be based on a thorough risk assessment of the procedures being performed.[14]

Table 4: Recommended Personal Protective Equipment

| Protection Type | Specifications and Recommendations |

|---|---|

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields or a face shield.[1][4][13] Standard safety glasses may not provide adequate protection from splashes. |

| Hand Protection | Handle with chemical-impermeable gloves (e.g., Nitrile or Butyl rubber).[1][13] Gloves must be inspected prior to use and replaced immediately if contaminated or damaged. Wash and dry hands after use.[1] |

| Body Protection | Wear a fire/flame-resistant lab coat or impervious protective clothing to prevent skin contact.[1][4][15] Ensure shoes are closed-toe. |

| Respiratory Protection | Use only in a well-ventilated area or chemical fume hood.[1][13] If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge may be necessary.[4][15] |

Caption: Logic Diagram for PPE Selection.

Emergency Procedures

Protocol 5.1: First Aid Measures

Immediate action is critical in the event of exposure.

Table 5: First Aid Measures

| Exposure Route | First Aid Protocol |

|---|---|

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1][4] |

| Skin Contact | Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[1][2][4] |

| Eye Contact | Rinse cautiously and thoroughly with pure water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention if irritation develops and persists.[1][2][4] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |

Protocol 5.2: Spill Response

The response to a spill depends on its size and the immediate hazards.

-

Immediate Actions :

-

Minor Spill Cleanup (Small quantity, contained) :

-

Ensure you are wearing appropriate PPE (gloves, goggles, lab coat).[16][19]

-

Contain the spill by creating a dike with an inert absorbent material (e.g., vermiculite, dry sand, or commercial sorbent).[16][17][18] Do not use combustible materials like paper towels.[13]

-

Apply the absorbent material from the perimeter inward, covering the entire spill.[17][20]

-

Using spark-proof tools, scoop the absorbed material into a suitable, sealable container for hazardous waste.[1][19][20]

-

Clean the spill area with soap and water, and collect the rinse water for disposal if necessary.[16]

-

Label the waste container as "Halogenated Organic Waste" and arrange for disposal through your institution's environmental health and safety office.[13][20]

-

-

Major Spill Cleanup :

-

Evacuate the laboratory immediately and secure the area.[16][17]

-

Notify your supervisor and contact your institution's emergency response team or local fire department.[16][18]

-

Do not attempt to clean up a large spill unless you are trained and equipped to do so as part of an emergency response team.[17][18]

-

Caption: Chemical Spill Response Workflow.

Toxicological and Ecological Information

Toxicological Data

This compound is known to cause skin and eye irritation.[2] However, specific quantitative toxicity data is largely unavailable.

Table 6: Summary of Toxicological Effects

| Effect | Finding |

|---|---|

| Acute Toxicity (Oral, Dermal, Inhalation) | Data not available; classification criteria not met.[2][9] |

| Skin Corrosion/Irritation | Causes skin irritation.[2][3] |

| Serious Eye Damage/Irritation | Causes serious eye irritation.[2][3] |

| Respiratory or Skin Sensitization | No data available.[9] |

| Germ Cell Mutagenicity | No data available to indicate product is mutagenic or genotoxic.[2] |

| Carcinogenicity | Not classifiable as to its carcinogenicity to humans.[2] |

| Reproductive Toxicity | No data available.[9] |

Ecological Information

This chemical is classified as very toxic to aquatic life with long-lasting effects.[2]

Table 7: Summary of Ecological Effects

| Effect | Finding |

|---|---|

| Toxicity to Aquatic Life | Very toxic to aquatic life.[2] Specific data (e.g., LC50 for fish) is not available.[1][4] |

| Persistence and Degradability | No data available.[1][4] |

| Bioaccumulative Potential | No data available.[1][4] |

| Mobility in Soil | No data available.[1][4] |

Disposal Considerations

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

Protocol 7.1: Waste Disposal

-

Segregation : All waste containing this compound must be collected and segregated as halogenated organic waste.[13] Do not mix with non-halogenated waste streams.

-

Container : Use a designated, properly labeled, and sealed waste container.[1][13] The container should not be filled beyond 90% capacity to allow for vapor expansion.[13]

-

Disposal Method : The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1] Do not discharge into sewer systems or contaminate water, foodstuffs, or soil.[1]

-

Regulations : All disposal practices must be in accordance with local, regional, and national regulations.[2] Contact your institution's environmental health and safety department for specific guidance.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. cdn.chemservice.com [cdn.chemservice.com]

- 3. Page loading... [guidechem.com]

- 4. echemi.com [echemi.com]

- 5. 2-Bromooctane | CAS#:557-35-7 | Chemsrc [chemsrc.com]

- 6. 2-Bromooctane | 557-35-7 [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. scbt.com [scbt.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. ehs.tamu.edu [ehs.tamu.edu]

- 11. support.hpe.com [support.hpe.com]

- 12. utsc.utoronto.ca [utsc.utoronto.ca]

- 13. benchchem.com [benchchem.com]

- 14. hazmatschool.com [hazmatschool.com]

- 15. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 16. 5.4 Chemical Spill Procedures [ehs.cornell.edu]

- 17. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 18. chemkleancorp.com [chemkleancorp.com]

- 19. ccny.cuny.edu [ccny.cuny.edu]

- 20. ehs.utk.edu [ehs.utk.edu]

Spectroscopic Profile of (S)-2-Bromooctane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (S)-2-Bromooctane, a chiral alkyl halide of interest in organic synthesis and pharmaceutical development. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the expected quantitative spectroscopic data for this compound. It is important to note that while the chirality at the C2 position is crucial for its biological activity and stereospecific reactions, it does not significantly alter the chemical shifts in NMR, the absorption frequencies in IR, or the primary fragmentation patterns in mass spectrometry when compared to its racemic mixture, 2-bromooctane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for 2-Bromooctane

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ (C1) | ~1.70 | Doublet | 3H |

| CHBr (C2) | ~4.10 | Sextet | 1H |

| CH₂ (C3) | ~1.85 | Multiplet | 2H |

| (CH₂)₄ (C4-C7) | ~1.2-1.5 | Multiplet | 8H |

| CH₃ (C8) | ~0.90 | Triplet | 3H |

Table 2: ¹³C NMR Spectroscopic Data for 2-Bromooctane

| Carbon | Chemical Shift (δ, ppm) |

| C1 | ~25.5 |

| C2 | ~55.0 |

| C3 | ~38.0 |

| C4 | ~27.0 |

| C5 | ~29.0 |

| C6 | ~31.8 |

| C7 | ~22.6 |

| C8 | ~14.0 |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 2-Bromooctane

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibration |

| C-H (alkane) | 2850-2960 | Strong | Stretching |

| C-H (alkane) | 1375-1470 | Medium | Bending |

| C-Br | 500-600 | Medium-Strong | Stretching |

Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Data for 2-Bromooctane

| m/z | Interpretation | Relative Abundance |

| 192/194 | Molecular Ion [M]⁺, [M+2]⁺ | Low |

| 113 | [M - Br]⁺ | High |

| 57 | [C₄H₉]⁺ | Base Peak |

| 43 | [C₃H₇]⁺ | High |

| 29 | [C₂H₅]⁺ | Medium |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are standardized for liquid alkyl halides and are applicable to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation

-

Approximately 10-20 mg of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

-

The solution is thoroughly mixed to ensure homogeneity.

-

The solution is then transferred into a 5 mm NMR tube using a Pasteur pipette.

-

The NMR tube is capped and the exterior is cleaned before insertion into the spectrometer.

2.1.2. Data Acquisition

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Solvent: CDCl₃.

-

Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

-

¹H NMR Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 s

-

Pulse width: 30-45°

-

Spectral width: -2 to 12 ppm

-

-

¹³C NMR Parameters:

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation delay: 2-5 s

-

Pulse program: Proton-decoupled

-

Spectral width: -10 to 220 ppm

-

2.1.3. Data Processing The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard (TMS).

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation A neat (undiluted) liquid sample of this compound is used. A single drop of the liquid is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr). A second salt plate is carefully placed on top to create a thin liquid film.[1]

2.2.2. Data Acquisition

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Mode: Transmission.

-

Procedure:

-

A background spectrum of the empty spectrometer is recorded to subtract atmospheric CO₂ and H₂O absorptions.

-

The prepared salt plates containing the sample are placed in the sample holder.

-

The sample spectrum is acquired over the range of 4000-400 cm⁻¹.[2]

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

2.3.1. Sample Introduction Due to its volatility, this compound is ideally suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[3][4] A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or hexane) is prepared.

2.3.2. Data Acquisition

-

Instrument: A GC-MS system.

-

Ionization Method: Electron Ionization (EI) at 70 eV.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: A temperature gradient is used to ensure good separation, for example, starting at 50 °C and ramping up to 250 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

-

Mandatory Visualizations

The following diagram illustrates the logical relationship between the structure of this compound and its key spectroscopic signals.

Caption: Relationship between the structure of this compound and its spectroscopic signals.

References

Applications of Secondary Bromoalkanes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Secondary bromoalkanes are versatile reagents in organic synthesis, serving as crucial intermediates in the construction of complex molecules, including pharmaceuticals and materials. Their reactivity, governed by the presence of a bromine atom on a secondary carbon, allows for a range of transformations, primarily nucleophilic substitution and elimination reactions. The stereochemistry of the secondary carbon adds a layer of complexity and opportunity, making chiral secondary bromoalkanes valuable building blocks in asymmetric synthesis. This guide provides a comprehensive overview of the applications of secondary bromoalkanes, complete with experimental protocols, quantitative data, and visual diagrams of relevant pathways and workflows.

Core Reactivity and Mechanistic Considerations

Secondary bromoalkanes undergo two main competing reactions: nucleophilic substitution (S(_N)1 and S(_N)2) and elimination (E1 and E2). The outcome of the reaction is highly dependent on the structure of the bromoalkane, the nature of the nucleophile/base, the solvent, and the temperature.

Nucleophilic Substitution:

-

S(_N)2 (Bimolecular Nucleophilic Substitution): This is a single-step, concerted mechanism where a nucleophile attacks the carbon atom bearing the bromine from the backside, leading to an inversion of stereochemistry.[1][2] This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents.[3]

-

S(_N)1 (Unimolecular Nucleophilic Substitution): This is a two-step mechanism involving the formation of a carbocation intermediate. This pathway leads to a racemic mixture of products if the starting material is chiral. It is favored by weak nucleophiles/bases and polar protic solvents. Secondary carbocations are less stable than tertiary ones, so the S(_N)1 route is less effective than for tertiary haloalkanes.[2][4]

Elimination Reactions:

-

E2 (Bimolecular Elimination): This is a single-step, concerted process where a strong base removes a proton from a carbon adjacent to the bromine-bearing carbon, leading to the formation of a double bond.[5][6] Higher temperatures and the use of strong, bulky bases favor the E2 pathway.[7]

-

E1 (Unimolecular Elimination): This is a two-step mechanism that proceeds through a carbocation intermediate and often competes with the S(_N)1 reaction. It is favored by weak bases and polar protic solvents.

The interplay between these pathways is crucial for synthetic planning. For instance, to favor substitution over elimination, one might use a good nucleophile that is a weak base and a lower reaction temperature. Conversely, to promote elimination, a strong, bulky base and higher temperatures are employed.[8]

Applications in Organic Synthesis

Secondary bromoalkanes are valuable starting materials for the synthesis of a wide array of organic compounds.

Synthesis of Chiral Molecules

Chiral secondary bromoalkanes, such as (S)-2-bromopentane, are instrumental in asymmetric synthesis. Their reaction via the S(_N)2 mechanism allows for the predictable inversion of stereochemistry, enabling the synthesis of enantiomerically enriched compounds.[9] This is of paramount importance in the pharmaceutical industry, where the therapeutic activity of a drug can be dependent on a single enantiomer.[10]

Table 1: Stereospecific Synthesis of Chiral Derivatives from (S)-2-Bromopentane [9]

| Derivative | Reagent(s) | Reaction Type | Stereochemical Outcome | Typical Yield |

| (R)-2-Pentyl acetate | CH(_3)COONa | S(_N)2 | Inversion | Good |

| (R)-2-Methoxypentane | CH(_3)ONa | S(_N)2 | Inversion | Good |

| (R)-2-Cyanopentane | NaCN | S(_N)2 | Inversion | Moderate to Good |

| (R)-Pentan-2-amine | 1. NaN(_3) (S(_N)2) 2. LiAlH(_4) | S(_N)2 followed by Reduction | Inversion | Good |

| Pent-1-ene | t-BuOK | E2 | - | Major product |

Formation of Grignard Reagents

Secondary bromoalkanes react with magnesium metal in an ether solvent to form Grignard reagents (R-MgBr).[11][12] These organometallic compounds are powerful nucleophiles and strong bases, widely used to form new carbon-carbon bonds by reacting with electrophiles like aldehydes, ketones, and esters.[9][13]

Cross-Coupling Reactions

Secondary bromoalkanes can participate in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. These reactions typically employ a palladium catalyst and a base to couple the bromoalkane with an organoboron compound.[14][15]

Applications in Drug Development

The synthesis of many small molecule drugs, particularly kinase inhibitors, involves the formation of carbon-heteroatom and carbon-carbon bonds where secondary bromoalkanes can serve as key alkylating agents.

Case Study: PI3K/Akt/mTOR Signaling Pathway Inhibitors

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is frequently observed in cancer.[10][12][16] Consequently, inhibitors of this pathway are a major focus of cancer drug discovery. The synthesis of many of these inhibitors involves the construction of a core heterocyclic scaffold, which is then functionalized. Secondary bromoalkanes can be used to introduce specific alkyl groups onto these scaffolds, influencing the inhibitor's potency, selectivity, and pharmacokinetic properties.

For example, a common synthetic strategy for pyrimidine-based PI3K inhibitors involves a nucleophilic aromatic substitution or a cross-coupling reaction to attach various side chains to the pyrimidine core.[10] A secondary alkyl group, introduced via a secondary bromoalkane, can be crucial for fitting into the hydrophobic pocket of the kinase's ATP-binding site.

Caption: PI3K/Akt/mTOR signaling pathway and the point of intervention for a potential inhibitor.

Experimental Protocols

Synthesis of (R)-pentan-2-amine via S(_N)2 Reaction and Reduction

This protocol describes the synthesis of (R)-pentan-2-amine from (S)-2-bromopentane using the azide synthesis method, which proceeds with an inversion of stereochemistry.[17]

Step 1: Synthesis of (R)-pentan-2-azide

-

Materials: (S)-2-bromopentane, sodium azide (NaN(_3)), anhydrous dimethylformamide (DMF), diethyl ether, saturated aqueous sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

-

Procedure:

-

In a dry round-bottom flask, dissolve (S)-2-bromopentane (1.0 eq) in anhydrous DMF.

-

Add sodium azide (1.5 eq) to the solution.

-

Heat the reaction mixture to 60-70 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion (typically 12-24 hours), cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether.

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO(_3) solution and brine.

-

Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate the solvent using a rotary evaporator to yield crude (R)-pentan-2-azide.

-

Step 2: Reduction of (R)-pentan-2-azide to (R)-pentan-2-amine

-

Materials: (R)-pentan-2-azide, lithium aluminum hydride (LiAlH(_4)), anhydrous diethyl ether, 1 M NaOH.

-

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, prepare a suspension of LiAlH(_4) (1.5 eq) in anhydrous diethyl ether.

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve (R)-pentan-2-azide (1.0 eq) in anhydrous diethyl ether and add it dropwise to the LiAlH(_4) suspension, maintaining the temperature at 0 °C.

-

After addition, allow the mixture to warm to room temperature and stir for 2-4 hours.

-

Cool the reaction back to 0 °C and carefully quench the excess LiAlH(_4) by the sequential dropwise addition of water, followed by 1 M NaOH, and then water again.

-

Filter the resulting granular precipitate and wash it thoroughly with diethyl ether.

-

Dry the combined filtrate over anhydrous Na(_2)SO(_4), filter, and carefully remove the solvent to obtain crude (R)-pentan-2-amine.

-

E2 Elimination of 2-Bromopentane

This protocol describes the elimination reaction of 2-bromopentane with alcoholic potassium hydroxide to yield a mixture of alkenes.[10][17]

-

Materials: 2-bromopentane, potassium hydroxide (KOH), ethanol.

-

Procedure:

-

In a round-bottom flask, dissolve potassium hydroxide in ethanol to prepare a concentrated solution of alcoholic KOH.

-

Add 2-bromopentane to the alcoholic KOH solution.

-

Heat the mixture under reflux.

-

The elimination reaction will produce a mixture of pent-1-ene and pent-2-ene. According to Zaitsev's rule, the more substituted alkene, pent-2-ene, will be the major product.[5][10]

-

The alkene products can be isolated by distillation.

-

Formation of Isopropylmagnesium Bromide (Grignard Reagent)

This protocol outlines the synthesis of a Grignard reagent from 2-bromopropane.[11][12]

-

Materials: 2-bromopropane, magnesium turnings, anhydrous diethyl ether.

-

Procedure:

-

Place magnesium turnings in a dry round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere.

-

Add a small amount of a solution of 2-bromopropane in anhydrous diethyl ether to the magnesium.

-

Initiate the reaction by gentle warming or the addition of a small crystal of iodine if necessary.

-

Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining 2-bromopropane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture until the magnesium is consumed. The resulting grey solution is the Grignard reagent, isopropylmagnesium bromide, which can be used in subsequent reactions.

-

Drug Discovery Workflow for Small Molecule Inhibitors

The development of a new drug is a long and complex process. The following diagram illustrates a typical workflow for the discovery of small molecule inhibitors, a class of drugs where secondary bromoalkanes can be valuable synthetic intermediates.[18][19][20]

Caption: A simplified workflow for small molecule drug discovery.

Conclusion

Secondary bromoalkanes are indispensable tools in modern organic chemistry and drug discovery. Their well-defined reactivity allows for the controlled synthesis of a diverse range of molecules. A thorough understanding of the factors governing their reaction pathways is essential for researchers aiming to leverage these versatile building blocks in the creation of novel and complex chemical entities. The protocols and data presented in this guide serve as a foundational resource for the effective application of secondary bromoalkanes in a research and development setting.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Synthesis and antiviral properties of (E)-5-(2-bromovinyl)-2'-deoxycytidine-related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]